molecular formula C14H16N2O3 B8590653 6-methoxy-3-morpholin-4-yl-2H-isoquinolin-1-one

6-methoxy-3-morpholin-4-yl-2H-isoquinolin-1-one

Cat. No.: B8590653
M. Wt: 260.29 g/mol
InChI Key: DHFQQMCTPNILCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methoxy-3-morpholin-4-yl-2H-isoquinolin-1-one is a chemical compound that belongs to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a methoxy group at the 6th position, a morpholino group at the 3rd position, and a hydroxyl group at the 1st position of the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-3-morpholin-4-yl-2H-isoquinolin-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.

    Morpholino Group Addition: The morpholino group can be added through nucleophilic substitution reactions, where a suitable leaving group on the isoquinoline ring is replaced by the morpholino group.

    Hydroxylation: The hydroxyl group can be introduced through oxidation reactions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-3-morpholin-4-yl-2H-isoquinolin-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to remove the methoxy group or to convert the isoquinoline ring to a tetrahydroisoquinoline ring using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy and morpholino groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, pyridinium chlorochromate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Dimethyl sulfate, methyl iodide, potassium carbonate.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of tetrahydroisoquinoline derivatives.

    Substitution: Formation of various substituted isoquinoline derivatives.

Scientific Research Applications

6-methoxy-3-morpholin-4-yl-2H-isoquinolin-1-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and pharmaceuticals.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: It is used in the development of novel materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 6-methoxy-3-morpholin-4-yl-2H-isoquinolin-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and morpholino groups play a crucial role in binding to these targets, leading to conformational changes and subsequent biological effects. The hydroxyl group may also participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

6-methoxy-3-morpholin-4-yl-2H-isoquinolin-1-one can be compared with other isoquinoline derivatives, such as:

    6-Methoxy-3,4-dihydro-1H-isoquinoline: Similar in structure but lacks the morpholino and hydroxyl groups, which may result in different biological activities.

    6-Methoxy-1,2,3,4-tetrahydroisoquinoline: Contains a fully reduced isoquinoline ring, leading to different chemical reactivity and biological properties.

    3-Morpholinoisoquinoline: Lacks the methoxy and hydroxyl groups, which may affect its binding affinity and specificity for biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

6-methoxy-3-morpholin-4-yl-2H-isoquinolin-1-one

InChI

InChI=1S/C14H16N2O3/c1-18-11-2-3-12-10(8-11)9-13(15-14(12)17)16-4-6-19-7-5-16/h2-3,8-9H,4-7H2,1H3,(H,15,17)

InChI Key

DHFQQMCTPNILCR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)NC(=C2)N3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.